molecular formula C17H16N4O B15200786 4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B15200786
M. Wt: 292.33 g/mol
InChI Key: KLOULOZUSIVYMM-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a pyridine ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 2,4-dimethyl-1-phenyl-1,3-butanedione.

    Coupling with Pyridine: The pyrazole ring is then coupled with a pyridine derivative, such as 3-bromopyridine, using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole-pyridine intermediate with an appropriate amine, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dimethylphenyl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • 4-(2,4-Dimethylphenyl)-1-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
  • 4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

Uniqueness

4-(2,4-Dimethylphenyl)-1-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-1-pyridin-3-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O/c1-11-5-6-14(12(2)8-11)15-10-21(20-16(15)17(18)22)13-4-3-7-19-9-13/h3-10H,1-2H3,(H2,18,22)

InChI Key

KLOULOZUSIVYMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN(N=C2C(=O)N)C3=CN=CC=C3)C

Origin of Product

United States

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